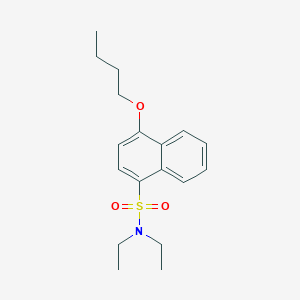
4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant antimicrobial activity against a wide range of bacteria and fungi. Additionally, it has been found to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.
Wirkmechanismus
The mechanism of action of 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide is primarily attributed to its ability to inhibit carbonic anhydrase. This enzyme is involved in the regulation of acid-base balance and is essential for the transport of carbon dioxide in the blood. Inhibition of carbonic anhydrase by 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide results in a decrease in the production of bicarbonate ions, leading to a decrease in the pH of the blood. This, in turn, leads to the inhibition of bacterial growth and the disruption of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide are primarily related to its inhibition of carbonic anhydrase. This inhibition results in a decrease in the production of bicarbonate ions, leading to a decrease in the pH of the blood. This can have a range of effects on various physiological processes, including the inhibition of bacterial growth, the disruption of cellular metabolism, and the alteration of ion transport across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide in lab experiments include its potent antimicrobial activity, its ability to inhibit carbonic anhydrase, and its relatively easy synthesis. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide. One potential area of study is its potential use as an antimicrobial agent in clinical settings. Additionally, further research is needed to fully understand the mechanism of action of 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide and its potential effects on various physiological processes. Finally, there is a need for the development of new synthetic methods for the production of 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide that are more efficient and environmentally friendly.
In conclusion, 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide is a chemical compound that has significant potential applications in medicinal chemistry, biochemistry, and molecular biology. Its ability to inhibit carbonic anhydrase and its potent antimicrobial activity make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and potential effects on various physiological processes.
Synthesemethoden
The synthesis of 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide involves the reaction of 4-bromo-3-methoxyaniline with chlorosulfonic acid followed by the addition of dimethylamine. The resulting product is purified using recrystallization techniques. The yield of the reaction is typically around 70-80%.
Eigenschaften
Molekularformel |
C9H12BrNO3S |
|---|---|
Molekulargewicht |
294.17 g/mol |
IUPAC-Name |
4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H12BrNO3S/c1-11(2)15(12,13)7-4-5-8(10)9(6-7)14-3/h4-6H,1-3H3 |
InChI-Schlüssel |
GGKPIHFOEIUTQQ-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)OC |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)
![4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275345.png)


![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B275353.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B275355.png)

![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275380.png)